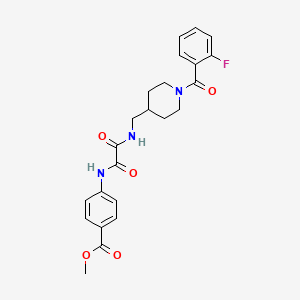
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is a sophisticated organic molecule that has garnered significant attention in various scientific fields. Its unique structural components make it a valuable subject for synthetic chemistry, biological research, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This step is typically achieved through the condensation of an appropriate aniline derivative with ethyl sulfone under controlled acidic conditions. The next step involves the chlorination at the 3-position, followed by the sulfonamide formation with 4-fluorobenzenesulfonyl chloride under basic conditions. Each step requires precise control over temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production scale-up involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors for better temperature control and reaction kinetics, as well as employing catalytic systems to reduce reaction times and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound undergoes nucleophilic substitution reactions, particularly on the chloro and fluoro groups, under basic conditions.
Reduction Reactions: : Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride, producing the corresponding thiol.
Oxidation Reactions: : The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline under specific oxidative conditions.
Common Reagents and Conditions
Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Reduction: : Lithium aluminum hydride in dry ether for sulfonyl reductions.
Oxidation: : Potassium permanganate or other strong oxidizers in aqueous or organic solvent.
Major Products
Substitution: : Varied substituted derivatives depending on the nucleophile used.
Reduction: : Corresponding thiol derivatives.
Oxidation: : Quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in drug discovery and materials science.
Biology: : It is investigated for its potential in modulating biological pathways due to its structural similarity to known bioactive molecules.
Medicine: : Preliminary research suggests it may have potential as an anti-cancer or anti-inflammatory agent, although clinical studies are required to substantiate these effects.
Industry: : Used as a precursor in the production of dyes, pigments, and other functional materials due to its robust chemical framework.
Wirkmechanismus
Mechanism: : The compound is believed to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. Its effects are mediated through pathways involving sulfonamide and fluoroaromatic interactions, which are crucial in biochemical processes.
Molecular Targets and Pathways
Enzymes: : Possible inhibition or modulation of enzymatic activity.
Receptors: : Binding to receptor sites influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Comparison
Uniqueness: : The ethylsulfonyl group offers a different steric and electronic environment compared to methylsulfonyl and propylsulfonyl analogs, potentially leading to unique biological and chemical properties.
Applications: : Variations in the sulfonyl group can result in different solubility, reactivity, and biological activity profiles, making each derivative potentially suitable for distinct applications.
There you go—everything you wanted to know and maybe even a bit more! Have I sparked your scientific curiosity further?
Eigenschaften
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXENMZWFDOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)

![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)


![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)


![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/new.no-structure.jpg)

![4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2832183.png)
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)
